1,4-Benzodioxan-6-yl methyl ketone
Overview
Description
It is a white crystalline solid with a melting point of 80-82°C . This compound is part of the benzodioxane family, which is characterized by a benzene ring fused to a dioxane ring.
Biochemical Analysis
Biochemical Properties
1,4-Benzodioxan-6-yl methyl ketone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell function. Additionally, it has been found to affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. This inhibition can result in altered metabolic flux and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzodioxan-6-yl methyl ketone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzodioxan-6-yl methyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1,4-benzodioxan-6-carboxylic acid.
Reduction: Formation of 1,4-benzodioxan-6-yl methanol.
Substitution: Formation of halogenated derivatives such as 6-bromo-1,4-benzodioxane.
Scientific Research Applications
1,4-Benzodioxan-6-yl methyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1,4-benzodioxan-6-yl methyl ketone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
1,4-Benzodioxan-6-yl methyl ketone can be compared with other similar compounds such as:
3′,4′-(Methylenedioxy)acetophenone: Similar structure but with a different substitution pattern on the benzene ring.
4′-Methoxyacetophenone: Contains a methoxy group instead of the dioxane ring.
2-Benzofuranyl methyl ketone: Contains a benzofuran ring instead of a benzodioxane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxane ring, which can impart different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWMTAIIYNQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182972 | |
Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-20-1 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2879-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-benzodioxan-6-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Acetyl-1,4-benzodioxane in pharmaceutical research?
A1: 6-Acetyl-1,4-benzodioxane serves as a crucial starting material for synthesizing various biologically active compounds, particularly adrenergic beta-receptor blockers. [] One such derivative, 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane, was found to have more potent adrenergic beta-blocking effects compared to pronethalol, indicating its potential therapeutic value. [] This highlights the importance of 6-Acetyl-1,4-benzodioxane as a building block for developing novel pharmaceuticals.
Q2: Can you describe the synthetic route for creating a beta-blocker derivative from 6-Acetyl-1,4-benzodioxane?
A2: The synthesis of 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane, a beta-blocker, starts with the bromination of 6-Acetyl-1,4-benzodioxane to yield 6-(α-bromoacetyl)-1,4-benzodioxane. [] This intermediate is then reacted with isopropylamine, resulting in the formation of 6-(α-isopropylaminoacetyl)-1,4-benzodioxane. Finally, reduction with potassium borohydride yields the desired aminoethanol derivative, 6-(2-isopropylamino-1-hydroxyethyl)-1,4-benzodioxane. [] This synthetic pathway demonstrates a common approach to modifying chemical structures for enhanced pharmacological activity.
Q3: Beyond beta-blockers, what other applications are being explored for derivatives of 6-Acetyl-1,4-benzodioxane?
A3: Recent research explores the use of 6-Acetyl-1,4-benzodioxane in synthesizing benzodioxin pyrazoline derivatives. [] These derivatives have shown promising results in silico and in vitro studies against microbial and cancer proteins. [] This research highlights the versatility of 6-Acetyl-1,4-benzodioxane as a scaffold for developing compounds with potential applications in various therapeutic areas.
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